2-Methylfuro[2,3-b]pyridine

Physicochemical profiling Chromatographic method development Medicinal chemistry design

2-Methylfuro[2,3-b]pyridine (CAS 75332-26-2) is a heterocyclic compound comprising a furan ring fused to a pyridine ring with a methyl substituent at the furan 2-position, yielding the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol. This scaffold belongs to the furo[2,3-b]pyridine class, which has gained traction in medicinal chemistry as a hinge-binding pharmacophore for kinase inhibitor design, offering a structural alternative to azaindoles and other heteroaromatic cores.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 75332-26-2
Cat. No. B3357787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[2,3-b]pyridine
CAS75332-26-2
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)N=CC=C2
InChIInChI=1S/C8H7NO/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3
InChIKeyFKBLVYALBPJDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuro[2,3-b]pyridine (CAS 75332-26-2): A Differentiated Heterocyclic Building Block for Kinase-Focused Libraries


2-Methylfuro[2,3-b]pyridine (CAS 75332-26-2) is a heterocyclic compound comprising a furan ring fused to a pyridine ring with a methyl substituent at the furan 2-position, yielding the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . This scaffold belongs to the furo[2,3-b]pyridine class, which has gained traction in medicinal chemistry as a hinge-binding pharmacophore for kinase inhibitor design, offering a structural alternative to azaindoles and other heteroaromatic cores [1]. The presence of the 2-methyl group distinguishes this analog from the parent furo[2,3-b]pyridine (CAS 272-01-5) by altering both its physicochemical profile and its chemical reactivity, creating quantifiable differentiation that is meaningful for synthetic route planning and library design decisions.

Why Furo[2,3-b]pyridine or Regioisomeric 2-Methyl Analogs Cannot Substitute for 2-Methylfuro[2,3-b]pyridine (75332-26-2) in Research Programs


The furopyridine scaffold exists in four regioisomeric forms ([2,3-b], [3,2-b], [2,3-c], [3,2-c]), each of which exhibits distinct reactivity profiles that preclude generic interchangeability [1]. The 2-methyl substituent on the [2,3-b] framework is not merely a lipophilicity modifier; it fundamentally alters the regiochemical outcome of key transformations such as lithiation and electrophilic aromatic substitution relative to the unsubstituted parent and to regioisomeric 2-methyl analogs [2]. For procurement decisions in medicinal chemistry, selecting the wrong regioisomer or the non-methylated analog can lead to divergent synthetic intermediates, failed functionalization reactions, and SAR data that cannot be reliably compared across scaffold sub-series. The quantitative evidence below demonstrates that 2-methylfuro[2,3-b]pyridine occupies a distinct position in chemical space that is not replicated by its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-Methylfuro[2,3-b]pyridine (75332-26-2) Versus Closest Analogs


Increased Lipophilicity (ΔLogP +0.46) and Elevated Boiling Point (Δ +28.9 °C) Relative to Parent Furo[2,3-b]pyridine

The 2-methyl substituent confers a measurable increase in lipophilicity compared to the unsubstituted parent scaffold. 2-Methylfuro[2,3-b]pyridine has a computed LogP of 1.76, whereas furo[2,3-b]pyridine has an ACD/LogP of 1.30, representing a ΔLogP of +0.46 . The boiling point is correspondingly elevated: 208.5 ± 20.0 °C for the methyl analog versus 179.6 ± 13.0 °C for the parent at 760 mmHg . This LogP shift is consistent with the addition of a single methyl group to an aromatic heterocycle, but the magnitude is sufficient to alter chromatographic retention, membrane permeability predictions, and solvent partitioning behavior in synthetic workflows.

Physicochemical profiling Chromatographic method development Medicinal chemistry design

Clean Regioselective Lithiation at the 2-Methyl Group: Direct Head-to-Head Comparison with 2-Methylfuro[3,2-b]pyridine

In a direct head-to-head study under identical conditions, lithiation of 2-methylfuro[2,3-b]pyridine (1a) with lithium diisopropylamide (LDA) at −75 °C followed by quenching with DCl/D₂O afforded exclusively the 2-monodeuteriomethyl compound (2a), confirming clean deprotonation at the exocyclic methyl group [1]. In contrast, 2-methylfuro[3,2-b]pyridine (1b) under the same conditions gave a complex mixture comprising recovered 1b, the expected 2-monodeuteriomethyl product 2b, the ring-deuterated byproduct 2′-b (2-methyl-3-deuteriofuro[3,2-b]pyridine), and the furan ring-opened product 5 (2-(1-propynyl)pyridin-3-ol) [1]. Furthermore, reaction of the lithio intermediate from 1a with benzaldehyde, propionaldehyde, and acetone afforded the corresponding alcohol derivatives in excellent yields, whereas the intermediate from 1b gave analogous products in lower yields accompanied by competing 3-alkylated side products [1].

C–H functionalization Regioselective synthesis Organolithium chemistry

Divergent Electrophilic Bromination Reactivity: 2-Methyl Enables 3-Bromo Derivatization, 2-Cyano Abolishes Reactivity

In a systematic study comparing the reactivity of 2-methylfuropyridines (1a–d-Me) with their 2-cyano counterparts (1a–d-CN) across all four regioisomeric series, bromination of the 2-methyl derivatives cleanly afforded the corresponding 3-bromo derivatives (2a–d), while the 2-cyano compounds were recovered unchanged, demonstrating complete deactivation toward electrophilic aromatic substitution by the electron-withdrawing cyano group [1]. Additionally, nitration of the 2-methyl derivatives failed to yield nitro products (except for the [2,3-c] cyano analog 1c-CN, which gave the 3-nitro derivative in only 7% yield), and N-oxidation with m-CPBA was successful for the 2-methyl series, enabling further diversification via cyanation and chlorination of the N-oxide intermediates [1].

Electrophilic aromatic substitution Halogenation Building block diversification

Established Multi-Gram Synthetic Access via Orthogonal Routes Enables Procurement at Research Scale

2-Methylfuro[2,3-b]pyridine is accessible through at least two distinct synthetic strategies. The classical route proceeds from ethyl 2-chloronicotinate via β-keto ester formation, ketonic hydrolysis, O-acetylation, and pyrolysis to deliver the 2-methyl derivative 7 [1]. Alternatively, a Wolff–Kishner reduction of 2-formylfuro[2,3-b]pyridine (10, itself obtained via lithio intermediate formylation of the parent furo[2,3-b]pyridine with DMF) also yields the 2-methyl compound 7, providing a complementary route from the unsubstituted scaffold [1]. More recently, a one-step synthesis under adapted Vilsmeier conditions was reported to afford the title compound in quantitative yield, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [2]. These published routes, combined with commercial availability from multiple vendors at purities ≥98%, support routine procurement at gram to multi-gram scale for library synthesis.

Scalable synthesis Route scouting Medicinal chemistry supply

Furo[2,3-b]pyridine Core: A Validated Hinge-Binding Scaffold with Nanomolar Kinase Inhibition Precedent

The furo[2,3-b]pyridine core, of which 2-methylfuro[2,3-b]pyridine is the simplest 2-alkyl analog, has been validated as a hinge-binding pharmacophore in kinase inhibitor programs. In a 2025 study, a series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized as focal adhesion kinase (FAK) inhibitors; two compounds (4a and 4c) incorporating the furo[2,3-b]pyridine core exhibited potent FAK inhibition with IC₅₀ values of 54.96 nM and 50.98 nM, respectively, and demonstrated selective anti-proliferative activity against HUH-7, A549, and MCF-7 cancer cell lines with selectivity indices >2 over normal WI-38 lung fibroblasts [1]. Separately, furo[2,3-b]pyridine-2-methanol derivatives have been identified as CDK2 inhibitors with IC₅₀ = 0.93 µM . These data establish the core scaffold's capacity to achieve nanomolar target engagement when appropriately elaborated, providing a precedent for the procurement of the 2-methyl analog as a key intermediate for SAR exploration.

Kinase inhibitor design Hinge-binding pharmacophore Structure-based drug design

Optimal Application Scenarios for 2-Methylfuro[2,3-b]pyridine (75332-26-2) Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring a C2-Methyl Handle for Regioselective C3 Diversification

When constructing a kinase-targeted compound library, the 2-methylfuro[2,3-b]pyridine scaffold enables a sequential diversification strategy: (i) initial procurement of the 2-methyl core, (ii) electrophilic bromination at the C3 position to install a cross-coupling handle (contrast with the 2-cyano analog, which is inert to bromination [1]), and (iii) palladium-mediated Suzuki or Buchwald–Hartwig coupling to introduce aryl or amine diversity elements at C3. This strategy leverages the scaffold's demonstrated capacity to deliver nanomolar FAK and CDK2 inhibitors when appropriately elaborated [2] . The clean lithiation chemistry at the 2-methyl group further allows for C–C bond formation to generate 2-alkyl or 2-hydroxyalkyl derivatives, a pathway that is significantly less efficient with the [3,2-b] regioisomer due to competing ring-opening side reactions [3].

Physicochemical Property Optimization in Lead Series Where logP and Boiling Point Differentiate Purification Workflows

For lead optimization programs where chromatographic retention time and boiling point influence purification throughput, the 2-methyl analog offers a logP of 1.76 and a boiling point of 208.5 °C, representing a ΔLogP of +0.46 and ΔBoiling Point of +28.9 °C relative to the unsubstituted furo[2,3-b]pyridine scaffold [1] [2]. This increased lipophilicity can improve reverse-phase HPLC retention for difficult-to-purify intermediates, while the elevated boiling point reduces volatility losses during solvent evaporation. These properties are predictable and consistent with the incremental contribution of a single methyl group, enabling reliable integration into automated purification platforms without unexpected behavior.

Building Block Procurement for FAK or CDK2 Inhibitor SAR Programs Requiring Gram-Scale Intermediates

Research groups pursuing FAK or CDK2 inhibitor development can confidently procure 2-methylfuro[2,3-b]pyridine at gram scale, supported by published synthetic routes that deliver the furo[2,3-b]pyridine core on multi-gram scale with only one chromatographic purification step [1], and a one-step Vilsmeier protocol that yields the title compound quantitatively [2]. The commercial availability at ≥98% purity from multiple suppliers further reduces lead time for initiating SAR studies. This contrasts with less accessible 2-substituted analogs (e.g., 2-ethyl, 2-aryl) that require custom synthesis with attendant cost and timeline risk.

Scaffold-Hopping Studies Comparing Oxygen-Containing (Furo) Versus Sulfur-Containing (Thieno) Hinge Binders

In kinase inhibitor programs where hinge-binding hydrogen-bond acceptor capacity modulates selectivity, the furo[2,3-b]pyridine scaffold provides a direct oxygen-for-sulfur comparator to the more widely studied thieno[2,3-b]pyridine series. The 2-methylfuro[2,3-b]pyridine analog offers the matched substitution pattern needed for controlled scaffold-hopping experiments, where the electronic and steric contributions of the furan oxygen vs. thiophene sulfur can be assessed while holding the 2-methyl substituent constant. This is supported by the 2025 FAK inhibitor study that evaluated both thieno- and furo[2,3-b]pyridine derivatives in parallel [1], establishing the experimental framework for such comparisons.

Quote Request

Request a Quote for 2-Methylfuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.